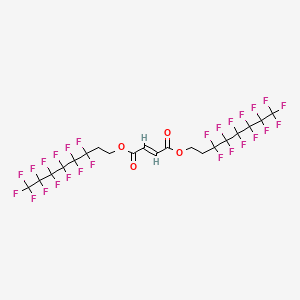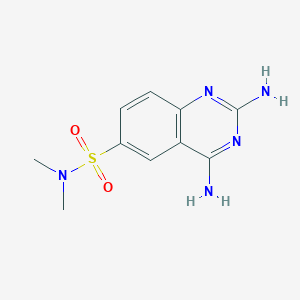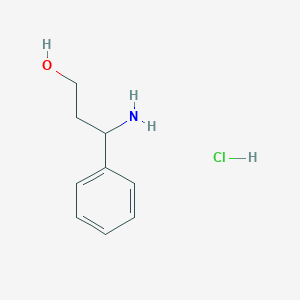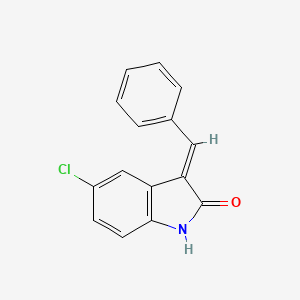
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Lys-DL-Arg-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound is a synthetic peptide, and its full name is quite lengthy. Let’s break it down:
H: Represents the N-terminal hydrogen atom.
DL-Tyr: D-tyrosine, an enantiomer of the natural amino acid tyrosine.
Gly-Gly: Two glycine residues.
DL-Phe: D-phenylalanine, another enantiomer.
DL-Met: D-methionine.
DL-Lys: D-lysine.
DL-Arg: D-arginine.
OH: Represents the C-terminal hydroxyl group.
- Peptides like this one can have various biological activities and applications.
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Lys-DL-Arg-OH: is a peptide with a complex structure. It consists of a sequence of amino acids, each represented by a single-letter code.
Métodos De Preparación
Synthetic Routes: The compound is typically synthesized using solid-phase peptide synthesis (SPPS). In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support.
Reaction Conditions: Protecting groups are used to prevent unwanted side reactions during synthesis. Coupling reactions (usually using carbodiimides) link the amino acids together.
Industrial Production: Large-scale production involves automated peptide synthesizers and purification techniques.
Análisis De Reacciones Químicas
Reactions: The compound can undergo various reactions, including
Common Reagents: Reagents like TFA (trifluoroacetic acid) for deprotection, DCC (dicyclohexylcarbodiimide) for coupling, and reducing agents for disulfide bond reduction.
Major Products: Peptides can form dimers, cyclic structures, or linear chains.
Aplicaciones Científicas De Investigación
Chemistry: Used as model compounds for studying peptide chemistry and reactivity.
Biology: Investigated for their interactions with proteins, enzymes, and receptors.
Medicine: Potential therapeutic agents (e.g., antimicrobial peptides, enzyme inhibitors).
Industry: Used in drug discovery, diagnostics, and biotechnology.
Mecanismo De Acción
- The compound’s effects depend on its specific sequence and interactions.
- It may act as a receptor agonist or antagonist, modulating cellular processes.
- Molecular targets could include enzymes, receptors, or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other synthetic peptides with similar structures, such as
Remember that this compound’s properties and applications can vary based on its specific context and intended use
Propiedades
IUPAC Name |
2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H59N11O9S/c1-60-19-16-29(36(56)48-28(10-5-6-17-40)35(55)50-30(38(58)59)11-7-18-44-39(42)43)49-37(57)31(21-24-8-3-2-4-9-24)47-33(53)23-45-32(52)22-46-34(54)27(41)20-25-12-14-26(51)15-13-25/h2-4,8-9,12-15,27-31,51H,5-7,10-11,16-23,40-41H2,1H3,(H,45,52)(H,46,54)(H,47,53)(H,48,56)(H,49,57)(H,50,55)(H,58,59)(H4,42,43,44) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOWJYWXBGCORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H59N11O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12109419.png)
![1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B12109420.png)
![(4E)-3-(chloromethyl)-4-[(5-methyl-2-furyl)methylene]isoxazol-5(4H)-one](/img/structure/B12109421.png)






![4-[2-(2-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12109456.png)
![5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109462.png)


